3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a pentanoylcyclohexyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzoic acid and 1-pentanoylcyclohexylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-methoxy-2-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 1-pentanoylcyclohexylamine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-(1-pentanolcyclohexyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methylbenzamide: Lacks the pentanoylcyclohexyl group, resulting in different chemical and biological properties.
2-Methyl-N-(1-pentanoylcyclohexyl)benzamide:
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
644980-20-1 |
---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide |
InChI |
InChI=1S/C20H29NO3/c1-4-5-12-18(22)20(13-7-6-8-14-20)21-19(23)16-10-9-11-17(24-3)15(16)2/h9-11H,4-8,12-14H2,1-3H3,(H,21,23) |
InChI Key |
LOSJWLOWXCQYPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1(CCCCC1)NC(=O)C2=C(C(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.